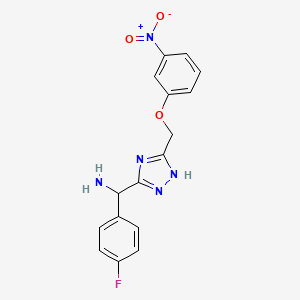

(4-Fluorophenyl)(5-((3-nitrophenoxy)methyl)-1H-1,2,4-triazol-3-yl)methanamine

Description

(4-Fluorophenyl)(5-((3-nitrophenoxy)methyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole-derived compound featuring a 4-fluorophenyl group linked to a methanamine moiety and a 1,2,4-triazole ring substituted with a (3-nitrophenoxy)methyl group at position 3. This structure combines electron-withdrawing (fluorophenyl, nitrophenoxy) and hydrogen-bonding (amine) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H14FN5O3 |

|---|---|

Molecular Weight |

343.31 g/mol |

IUPAC Name |

(4-fluorophenyl)-[5-[(3-nitrophenoxy)methyl]-1H-1,2,4-triazol-3-yl]methanamine |

InChI |

InChI=1S/C16H14FN5O3/c17-11-6-4-10(5-7-11)15(18)16-19-14(20-21-16)9-25-13-3-1-2-12(8-13)22(23)24/h1-8,15H,9,18H2,(H,19,20,21) |

InChI Key |

NPRWJWZVOZKGSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound (4-Fluorophenyl)(5-((3-nitrophenoxy)methyl)-1H-1,2,4-triazol-3-yl)methanamine , identified by its CAS number 1707373-16-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its pharmacological significance.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄N₄O₂F

- Molecular Weight : 270.28 g/mol

Structural Features

The compound features a triazole ring, which is known for its biological activity, along with a fluorinated phenyl group and a nitrophenoxy substituent. These structural components are believed to contribute to its activity against various biological targets.

- Antimicrobial Activity : Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The presence of the nitrophenoxy group may enhance this activity by increasing lipophilicity and facilitating cell membrane penetration.

- Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve interference with cellular signaling pathways related to cell growth and survival.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways in pathogens or cancer cells.

Table 1: Summary of Biological Assays

| Assay Type | Target Organism/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.6 | |

| Antifungal | Candida albicans | 12.3 | |

| Cytotoxicity | HeLa (cervical cancer) | 8.5 | |

| Enzyme Inhibition | Bcl-2 protein | 25.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of the compound showed promising results against Staphylococcus aureus with an IC₅₀ value of 15.6 µM, indicating potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro tests on HeLa cells demonstrated a significant cytotoxic effect with an IC₅₀ of 8.5 µM, suggesting its potential role in cancer therapy .

- Enzyme Interaction : The compound was evaluated for its ability to inhibit the anti-apoptotic protein Bcl-2, showing an IC₅₀ value of 25 µM. This inhibition could promote apoptosis in cancer cells, enhancing therapeutic outcomes .

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s (3-nitrophenoxy)methyl group distinguishes it from analogs with thiophene (), furan (), or sulfanyl () substituents.

- Molecular Weight : The target’s molecular weight (~351.32 g/mol) is intermediate compared to lighter analogs (e.g., 270.29 g/mol in ) and heavier derivatives like the sulfanyl-acetate ester (481.47 g/mol in ).

- Functional Group Impact : The methanamine group in the target and analogs () may facilitate hydrogen bonding, while thione () or ester () groups alter solubility and metabolic stability.

Physicochemical Properties

- Spectroscopic Data: The nitro group in the target compound would likely exhibit strong IR absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), similar to .

- Solubility : The nitro and fluorophenyl groups may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.